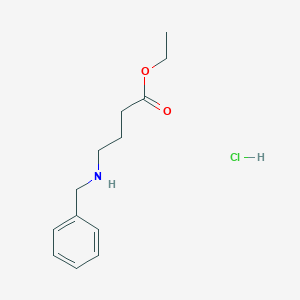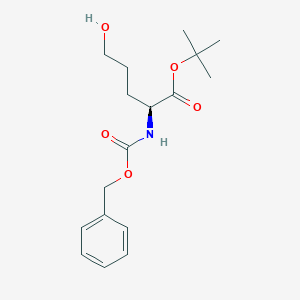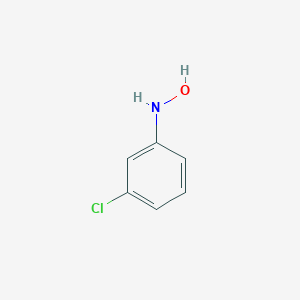
N-(3-chlorophenyl)hydroxylamine
Overview
Description
“N-(3-chlorophenyl)hydroxylamine” is a chemical compound that has been referenced in various contexts. It is also known by other names such as “Benzenamine, 4-chloro-N-hydroxy-”, “Hydroxylamine, N-(p-chlorophenyl)-”, “N-(p-Chlorophenyl)hydroxylamine”, and "N-(4-Chlorophenyl)hydroxylamine" .
Synthesis Analysis
The synthesis of “N-(3-chlorophenyl)hydroxylamine” involves various chemical reactions. For instance, the reduction of 1-(4-chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole, an intermediate in the synthesis of the antifungal reagent pyraclostrobin, was chosen as the model reaction for catalyst evaluation and condition optimization . Another study mentioned a reaction with carbon dioxide and zinc in water under certain conditions .
Molecular Structure Analysis
The molecular structure of “N-(3-chlorophenyl)hydroxylamine” is complex and can be analyzed using various techniques. For example, the structures of newly synthesized compounds were characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .
Chemical Reactions Analysis
“N-(3-chlorophenyl)hydroxylamine” undergoes several chemical reactions. For instance, a protocol was established for the selective catalytic hydrogenation of nitroarenes to the corresponding N-arylhydroxylamines . Another study mentioned the use of a High-Performance Liquid Chromatography (HPLC) method for the determination of hydroxylamine in drug substances .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-chlorophenyl)hydroxylamine” are crucial for its applications. It is challenging to detect using conventional analytical techniques due to its physical–chemical properties like the lack of chromophore, low molecular weight, the absence of carbon atom, and high polarity .
Scientific Research Applications
Spectrophotometric Reagents
N-(3-chlorophenyl)hydroxylamine and similar compounds have been studied for their use as spectrophotometric reagents. For example, a comparative study described the use of different aromatic hydroxylamines, including N-benzoyl-p-chlorophenylhydroxylamine, as spectrophotometric reagents for the determination of vanadium. These reagents form metal-reagent complexes that are useful in spectrophotometry, highlighting the relevance of N-(3-chlorophenyl)hydroxylamine in analytical chemistry applications (Majumdar & Das, 1966).
Synthesis and Antibacterial Studies
N-(3-chlorophenyl)hydroxylamine derivatives have been synthesized and evaluated for their antibacterial properties. For instance, research on the preparation and characterization of novel heterocyclic compounds containing N-(3-chlorophenyl)hydroxylamine fragments demonstrated good antibacterial activity against various pathogens (Mehta, 2016).
Chemical Reactions and Mechanisms
The chemical behavior of N-(3-chlorophenyl)hydroxylamine and its analogs in various reactions provides insight into their potential applications. Studies on the kinetics of reactions involving similar compounds, such as the reaction of N-(4-chlorophenyl)phosphoramidate monoanion with nucleophiles, contribute to understanding the mechanisms and applications of these types of hydroxylamines in synthetic chemistry (Baker & Lawlor, 1976).
Photobiology and Photosynthesis Research
Hydroxylamines, including N-(3-chlorophenyl)hydroxylamine, have been used in studies related to photobiology and photosynthesis. Research involving the use of hydroxylamine in experiments with chlorophylls a and b in plant extracts has contributed to a deeper understanding of photosynthetic processes (Ogawa & Shibata, 1965).
Genotoxic Impurity Analysis
Hydroxylamines are also significant in the analysis of genotoxic impurities in pharmaceuticals. A study on the determination of hydroxylamine as a genotoxic impurity in penicillamine drug substances using GCHS-MS techniques highlights the relevance of hydroxylamine compounds in ensuring drug safety and compliance with regulatory standards (Uppala & Arthanareeswari, 2021).
Safety and Hazards
“N-(3-chlorophenyl)hydroxylamine” has certain safety and hazard considerations. For instance, a Safety Data Sheet mentions that it may be corrosive to metals, toxic if swallowed, harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure .
Future Directions
The future directions of “N-(3-chlorophenyl)hydroxylamine” research are promising. For instance, a protocol was established for the selective catalytic hydrogenation of nitroarenes to the corresponding N-arylhydroxylamines, and the generality of the method was explored . Another study discusses the recent advances in the synthesis of 8-HQ derivatives with different pharmacological properties, including anticancer, antiviral, and antibacterial activities .
properties
IUPAC Name |
N-(3-chlorophenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-2-1-3-6(4-5)8-9/h1-4,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTWLAMAVFBFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454907 | |
| Record name | 3-CHLOROPHENYLHYDROXYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)hydroxylamine | |
CAS RN |
10468-17-4 | |
| Record name | 3-Chloro-N-hydroxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10468-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-CHLOROPHENYLHYDROXYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




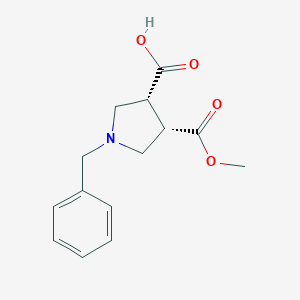
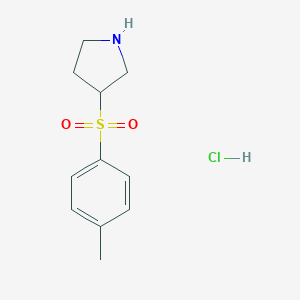

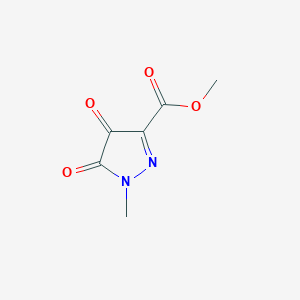

![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B180381.png)


![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B180387.png)
